molecular formula C25H20FN3O2 B2478322 1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-03-5

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2478322
CAS RN: 901246-03-5
M. Wt: 413.452
InChI Key: BSWALZGRYWHLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of medicine due to its unique properties.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One study discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class related to the pyrazoloquinoline family, which showed potent cytotoxic activities against several cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).

Photophysical Properties

Another investigation into the photophysical properties of pyrazolo[3,4-b]quinoline derivatives demonstrated their efficiency as organic fluorescent materials. The study focused on reversible quenching of fluorescence by protonation, which could be of interest for developing light-emitting devices (Mu et al., 2010).

Fluorescent Molecular Sensors

Research on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives outlined their application in creating fluorescent molecular sensors. These compounds show high fluorescence yields and can be tuned for increased resistance to proton donors, indicating their potential in sensor technology (Szlachcic & Uchacz, 2018).

Antitubercular Evaluation

The synthesis and antitubercular evaluation of novel hexahydro-2H-pyrazano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole highlighted several compounds with significant activity against Mycobacterium tuberculosis, offering insights into the development of new antitubercular agents (Kantevari et al., 2011).

Optical and Electroluminescent Applications

A study on the photophysical, electrochemical, and electroluminescent properties of phenyl/methyl substituted 1H-pyrazolo[3,4-b]quinoxalines provided insights into their potential use in OLED devices, highlighting the influence of phenyl substitution on fluorescence and charge transfer states (Uchacz et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-6-16(7-5-15)24-20-14-27-21-13-23(31-3)22(30-2)12-19(21)25(20)29(28-24)18-10-8-17(26)9-11-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWALZGRYWHLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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